molecular formula C7H7BrN2O2 B070948 Methyl 6-amino-3-bromopicolinate CAS No. 178876-83-0

Methyl 6-amino-3-bromopicolinate

Número de catálogo: B070948
Número CAS: 178876-83-0
Peso molecular: 231.05 g/mol
Clave InChI: YJUKTIBOUBUOJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Mecanismo De Acción

The mechanism of action of methyl 6-amino-3-bromopicolinate involves its interaction with specific molecular targets. The bromine atom and amino group allow it to participate in various biochemical pathways. It can act as an inhibitor or activator of enzymes by binding to their active sites . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Actividad Biológica

Methyl 6-amino-3-bromopicolinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and structure-activity relationships (SAR).

  • Molecular Formula : C7H7BrN2O2
  • Molecular Weight : 231.05 g/mol
  • CAS Number : 178876-83-0
  • Structural Characteristics : The compound features a bromine atom at the 3-position and an amino group at the 6-position of the pyridine ring, which contributes to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have efficacy against several bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Its structural similarity to other biologically active compounds suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic processes, thereby disrupting normal cellular functions.
  • Receptor Interaction : It could bind to cellular receptors, altering signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that it may induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the bromine and amino functional groups in determining the biological activity of this compound. The presence of these groups enhances its reactivity and interaction with biological targets compared to related compounds.

Compound NameMolecular FormulaSimilarity Index
Methyl 6-amino-4-bromopicolinateC7H7BrN2O20.83
Methyl 5-bromo-7-azaindole-6-carboxylateC8H8BrN2O20.85
Methyl 3-bromo-2-pyridinecarboxylateC7H6BrN2O20.92
Methyl 6-amino-5-bromopicolinateC7H7BrN2O20.77

This table illustrates how this compound compares to similar compounds in terms of molecular structure and potential biological activity.

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study evaluated the minimum inhibitory concentration (MIC) of this compound against MRSA strains, showing promising results with MIC values comparable to standard antibiotics . This suggests that it could be developed as a novel therapeutic agent for treating resistant bacterial infections.
  • Cytotoxicity in Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, leading to significant reductions in cell viability. Further investigation into the specific pathways affected is ongoing .

Propiedades

IUPAC Name

methyl 6-amino-3-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUKTIBOUBUOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443118
Record name METHYL 6-AMINO-3-BROMOPICOLINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178876-83-0
Record name METHYL 6-AMINO-3-BROMOPICOLINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-amino-3-bromopyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-amino-3-bromopicolinic acid (30 g) in ethyl acetate (300 mL) and methanol (300 mL) was added TMS-diazomethane (70 mL, 2M in hexanes) and the reaction mixture was stirred for 3 days. The mixture was concentrated, taken up in ether (500 mL) and washed with aqueous Na2CO3 solution (twice), then washed with brine, dried over sodium sulfate, filtered and concentrated to provide the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of methyl 6-aminopyridine-2-carboxylate (5.98 g, 39.5 mmol) and sodium carbonate (2.64 g, 24.9 mmol) in acetic acid (150 mL) was added bromine (7.89 g, 49.4 mmol), and the mixture was stirred at room temperature for 7 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with ethyl acetate, and washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine. This was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=30/70→80/20) to give the title compound (2.67 g, yield 29%).
Quantity
5.98 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.89 g
Type
reactant
Reaction Step Two
Yield
29%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.